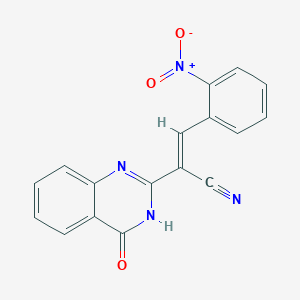![molecular formula C23H30N2OS B5979301 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979301.png)
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]decane.
科学研究应用
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising activity against certain types of cancer cells, including breast cancer and lung cancer. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its antimicrobial and antifungal properties, as well as its potential use as a catalyst in organic synthesis.
作用机制
The mechanism of action of 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. It has also been shown to reduce the expression of certain genes that are involved in cancer cell proliferation and survival. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of studying 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane in the laboratory is its high potency and selectivity against cancer cells. This compound has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of studying this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for the study of 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action in cancer cells and other disease models. This may involve the identification of specific targets and pathways that are affected by this compound, as well as the development of more potent and selective analogs. Another direction is to explore its potential as a catalyst in organic synthesis, which may involve the modification of its chemical structure and optimization of its reaction conditions. Finally, there is a need for further in vivo studies to evaluate the safety and efficacy of this compound in animal models and eventually in human clinical trials.
合成方法
The synthesis of 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane involves the reaction of 4-isopropylbenzylamine with 3-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,2-dibromoethane to form the spirocyclic compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
属性
IUPAC Name |
[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2OS/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDLPICCSQDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B5979231.png)
![(1S*,4S*)-2-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5979238.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B5979244.png)
![3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5979253.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5979256.png)
![N-1,3-benzothiazol-2-yl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5979261.png)
![3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5979269.png)

![3-{1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5979278.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5979282.png)


![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)